Piránina

Descripción general

Descripción

Pyranine is a hydrophilic, pH-sensitive fluorescent dye from the group of chemicals known as arylsulfonates . It is soluble in water and has applications as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Molecular Structure Analysis

Pyranine has a unique molecular structure that allows it to function as a pH indicator. This is due to its ability to alternate between a basic form and an acidic form . The protonated and deprotonated states of pyranine absorb and emit at different wavelengths, making it easy to focus on a specific state .

Chemical Reactions Analysis

Pyranine undergoes a proton transfer to the solvent in about 90 ps upon photoexcitation at 390 nm . This process is known as excited-state proton transfer (ESPT) and is a key aspect of Pyranine’s functionality as a pH indicator .

Physical and Chemical Properties Analysis

Pyranine is a hydrophilic, pH-sensitive fluorescent dye . Its high quantum yield and extremely sensitive ratiometric fluorescence against pH change make it very favorable for pH sensing applications and development of pH nano/microsensors .

Aplicaciones Científicas De Investigación

Indicador de pH fluorescente

La piránina se utiliza ampliamente como un indicador de pH fluorescente debido a su cambio de emisión dentro del rango de pH fisiológico . Su alto rendimiento cuántico y su sensible fluorescencia raciométrica frente a los cambios de pH la convierten en ideal para monitorizar variaciones de pH en sistemas biológicos y químicos.

Mediciones de temperatura y pH en microfluídica

En dispositivos microfluídicos y células vivas, la this compound sirve como una sonda molecular para mediciones simultáneas de pH y temperatura . Esta doble funcionalidad es crucial para comprender las pronunciadas variaciones en la concentración y la temperatura que ocurren con frecuencia en pequeños compartimentos fluidos.

Tinción biológica

Como tinción biológica, la this compound se utiliza para visualizar y cuantificar los componentes celulares . Ayuda a destacar las estructuras dentro de las células o tejidos, lo que la convierte en una herramienta esencial para la investigación en microscopía y biología celular.

Aplicaciones de sensores ópticos

Las propiedades de la this compound son beneficiosas en el desarrollo de sensores ópticos . Estos sensores pueden detectar varios parámetros físicos y químicos, que son vitales para la monitorización ambiental, el diagnóstico médico y el control de procesos industriales.

Medición del pH del fluido intracelular

Los investigadores utilizan la this compound para medir el pH del fluido intracelular . Esta aplicación es significativa para estudiar los procesos celulares que implican fluctuaciones de pH, como las actividades metabólicas y los mecanismos de transporte iónico.

Desarrollo de nano-/microsensores de pH

La sensibilidad del compuesto a los cambios de pH se explota en la creación de nano-/microsensores de pH . Estos sensores tienen aplicaciones que van desde la detección ambiental hasta el diagnóstico médico, donde son necesarias mediciones precisas de pH.

Agente colorante

La this compound también se utiliza como agente colorante debido a su vibrante tono verde . Se puede utilizar en diversas aplicaciones industriales donde se requiere codificación de colores para identificación o fines estéticos.

Mejora de la fotoestabilidad

Cuando se incorpora a micropartículas de sílice, la this compound puede mejorar la fotoestabilidad . Esto es particularmente útil para prolongar la vida útil de los tintes fluorescentes en aplicaciones donde se exponen a luz o radiación intensa.

Mecanismo De Acción

Target of Action

Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .

Mode of Action

Pyranine’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in pyranine responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .

Pharmacokinetics

It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .

Result of Action

The primary result of pyranine’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes pyranine a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Action Environment

The action of pyranine is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of pyranine’s action.

Safety and Hazards

Direcciones Futuras

Recent research has focused on the use of Pyranine for probing different properties of the environment . There is also interest in the possibility of chemically functionalizing the Pyranine molecule to enable its tight tethering to biological membranes . This could allow Pyranine to be used as a fluorescent probe for proton diffusion on the surface of the membrane .

Análisis Bioquímico

Biochemical Properties

Pyranine interacts with various biomolecules, primarily through its pH-sensitive properties . It has been used as a fluorescent probe for the local environment of the probe, especially the hydration layer surrounding it and related proton diffusion properties . The alternating between a basic form and an acidic form of Pyranine is a key process in its biochemical interactions .

Cellular Effects

Pyranine has significant effects on various types of cells and cellular processes. It has been used to study the microscopic environment by fluorescence spectroscopy . In cells, many cellular events can lead to local changes in either molecular concentration (including pH) or temperature . Pyranine, due to its pH sensitivity, can be used to monitor these changes .

Molecular Mechanism

The mechanism of action of Pyranine is primarily based on its pH-sensitive properties. Upon photoexcitation, Pyranine undergoes a proton transfer to the solvent in about 90 ps . This process is termed as excited-state proton transfer (ESPT), which allows Pyranine to be used as a fluorescent probe for the local environment of the probe .

Temporal Effects in Laboratory Settings

The effects of Pyranine can change over time in laboratory settings. For instance, the fluorescence of Pyranine in acidic conditions turns colorless and returns to yellow in basic conditions . This property allows Pyranine to be used as a pH indicator in various experimental setups.

Transport and Distribution

Pyranine can be introduced into living cells by forming transient pores in the plasma membrane, allowing a cytoplasmic preferential location and then a limited efflux . This property allows Pyranine to be distributed within cells and tissues.

Subcellular Localization

The subcellular localization of Pyranine is primarily in the cytoplasm due to its method of introduction into cells

Propiedades

| { "Design of the Synthesis Pathway": "Pyranine can be synthesized through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-hydroxy-2,7-naphthalenedisulfonic acid", "formaldehyde", "sulfuric acid", "sodium hydroxide", "sodium carbonate", "ethanol" ], "Reaction": [ "Dissolve 4-hydroxy-2,7-naphthalenedisulfonic acid in sulfuric acid and heat to 80-90°C.", "Add formaldehyde to the mixture and continue heating for 2-3 hours.", "Cool the mixture and add sodium hydroxide to adjust the pH to 7-8.", "Add sodium carbonate to the mixture to precipitate the product.", "Collect the precipitate by filtration and wash with water.", "Recrystallize the product from ethanol to obtain pure Pyranine." ] } | |

Número CAS |

6358-69-6 |

Fórmula molecular |

C16H10NaO10S3 |

Peso molecular |

481.4 g/mol |

Nombre IUPAC |

trisodium;8-hydroxypyrene-1,3,6-trisulfonate |

InChI |

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26); |

Clave InChI |

HFFQFXKVTMRKGH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

| 6358-69-6 | |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-hydroxypyrene-3,6,8-trisulfonic acid 8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt 8-hydroxypyrene-1,3,6-trisulfonate 8-hydroxypyrene-1,3,6-trisulfonic acid C.I. 59040 CI 59040 D and C Green No. 8 D and C Green No. 8 free acid D.C. Green No. 8 Green 8 pyranine pyranine free acid |

Origen del producto |

United States |

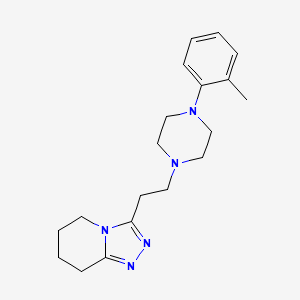

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

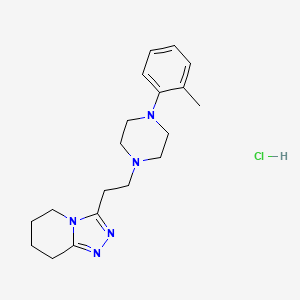

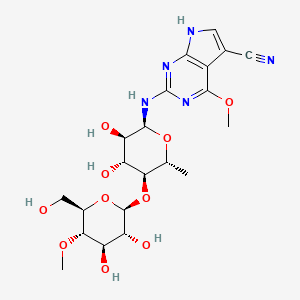

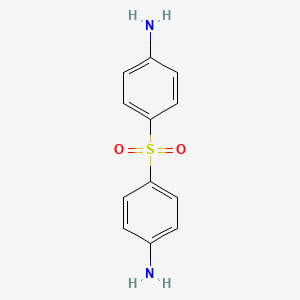

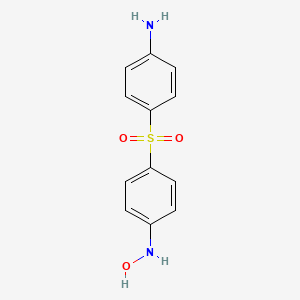

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.